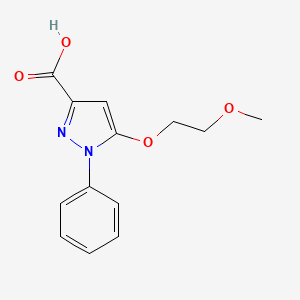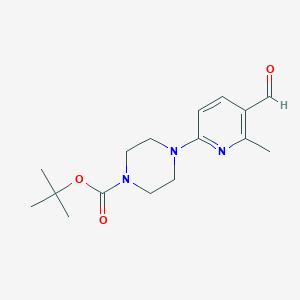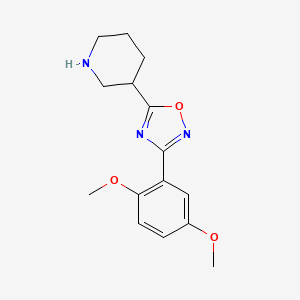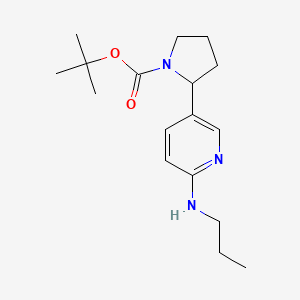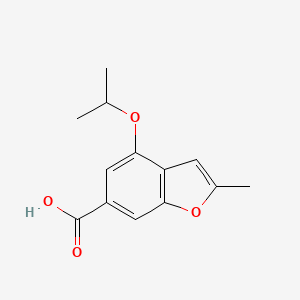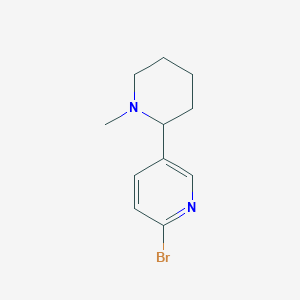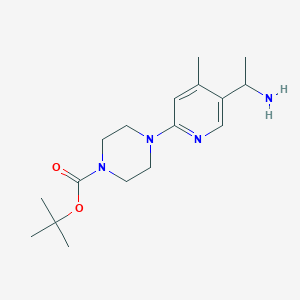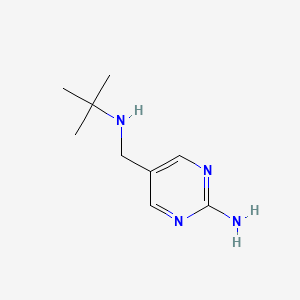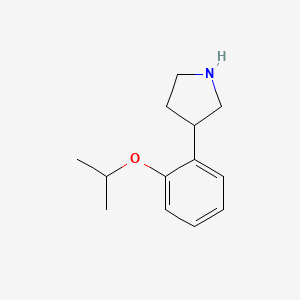
3-(2-Isopropoxyphenyl)pyrrolidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(2-Isopropoxyphenyl)pyrrolidine is a chemical compound that belongs to the class of pyrrolidines, which are five-membered nitrogen-containing heterocycles. This compound is characterized by the presence of an isopropoxy group attached to a phenyl ring, which is further connected to a pyrrolidine ring. Pyrrolidine derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Isopropoxyphenyl)pyrrolidine can be achieved through various synthetic routes. One common method involves the reaction of 2-isopropoxybenzaldehyde with pyrrolidine in the presence of a suitable catalyst. The reaction typically proceeds under mild conditions, such as room temperature, and yields the desired product in good to excellent yields .
Another approach involves the use of 2-isopropoxyphenylmethanamine as a starting material, which is then subjected to cyclization with a suitable reagent to form the pyrrolidine ring . This method also provides high yields and can be performed under relatively mild conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using the aforementioned methods. The choice of method depends on factors such as cost, availability of starting materials, and desired purity of the final product. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for efficient industrial production.
化学反应分析
Types of Reactions
3-(2-Isopropoxyphenyl)pyrrolidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can undergo substitution reactions, where the isopropoxy group or the phenyl ring can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under mild to moderate conditions.
Substitution: Halogenating agents, nucleophiles, and electrophiles under various conditions depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines. Substitution reactions can lead to a wide range of derivatives with different functional groups.
科学研究应用
3-(2-Isopropoxyphenyl)pyrrolidine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
作用机制
The mechanism of action of 3-(2-Isopropoxyphenyl)pyrrolidine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other proteins, thereby modulating their activity. For example, it may inhibit certain enzymes involved in disease pathways or activate receptors that trigger beneficial cellular responses .
相似化合物的比较
Similar Compounds
Pyrrolidine: A simple five-membered nitrogen-containing ring without any substituents.
2-Isopropoxyphenylpyrrolidine: Similar to 3-(2-Isopropoxyphenyl)pyrrolidine but with the isopropoxy group attached to a different position on the phenyl ring.
Pyrrolidine-2,5-dione: A pyrrolidine derivative with a dione functional group, known for its biological activities.
Uniqueness
This compound is unique due to the specific positioning of the isopropoxy group on the phenyl ring, which can influence its chemical reactivity and biological activity. This unique structure allows it to interact with different molecular targets and exhibit distinct properties compared to other pyrrolidine derivatives .
属性
分子式 |
C13H19NO |
|---|---|
分子量 |
205.30 g/mol |
IUPAC 名称 |
3-(2-propan-2-yloxyphenyl)pyrrolidine |
InChI |
InChI=1S/C13H19NO/c1-10(2)15-13-6-4-3-5-12(13)11-7-8-14-9-11/h3-6,10-11,14H,7-9H2,1-2H3 |
InChI 键 |
GOUFXBCCICBGBH-UHFFFAOYSA-N |
规范 SMILES |
CC(C)OC1=CC=CC=C1C2CCNC2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





